molecular formula C20H17N3O7S B11635807 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl (4-hydroxy-2-oxo-2,5-dihydro-1,3-thiazol-5-yl)acetate

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl (4-hydroxy-2-oxo-2,5-dihydro-1,3-thiazol-5-yl)acetate

Cat. No.: B11635807
M. Wt: 443.4 g/mol
InChI Key: UGVHOHQTVSHFLS-UFFVCSGVSA-N
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Description

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)ACETATE is a complex organic compound that features a combination of aromatic rings, imine groups, and a thiazolidinone moiety

Preparation Methods

The synthesis of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with an amine to form a Schiff base, followed by further reactions to introduce the thiazolidinone moiety. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the thiazolidinone moiety can interact with enzymes, inhibiting their activity. The imine group can form reversible covalent bonds with biological molecules, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other Schiff bases and thiazolidinone derivatives. Compared to these, 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:

This compound’s unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H17N3O7S

Molecular Weight

443.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate

InChI

InChI=1S/C20H17N3O7S/c1-29-15-8-11(10-21-23-18(26)12-4-2-3-5-13(12)24)6-7-14(15)30-17(25)9-16-19(27)22-20(28)31-16/h2-8,10,16,24H,9H2,1H3,(H,23,26)(H,22,27,28)/b21-10+

InChI Key

UGVHOHQTVSHFLS-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)CC3C(=O)NC(=O)S3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)CC3C(=O)NC(=O)S3

Origin of Product

United States

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